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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MS6105, a novel Proteolysis
Targeting Chimera (PROTAC) degrader of Lactate Dehydrogenase (LDH), and its parent small
molecule inhibitor. The data presented is compiled from peer-reviewed research to aid in the
evaluation of these compounds for cancer therapy research and development.

Introduction

Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic
pathway frequently upregulated in cancer cells to support rapid proliferation. Inhibition of LDH
is a promising therapeutic strategy to target cancer metabolism. While traditional small
molecule inhibitors block the enzymatic activity of LDH, PROTACSs like MS6105 offer an
alternative mechanism by inducing the targeted degradation of the LDH protein. This guide
directly compares the performance of MS6105 to its parent pyrazole-based LDH inhibitor,
compound 5, as described in the primary literature.[1]

Efficacy Data Summary

The following tables summarize the quantitative efficacy data for MS6105 and its parent LDH
inhibitor, compound 5.

In Vitro Degradation and Inhibitory Potency

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b12397506?utm_src=pdf-interest
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Target Assay Cell Line Value
MS6105 LDHA Degradation PANC-1 DCso =38 nM
MS6105 LDHB Degradation PANC-1 DCso =74 nM
Parent Inhibitor Enzymatic

LDHA o - ICs0 = 2.6 nM
(Cpd 5) Inhibition
Parent Inhibitor Enzymatic

LDHB o - ICs0 = 43 nM
(Cpd 5) Inhibition

DCso (Degradation Concentration 50) is the concentration of the compound that induces 50%
degradation of the target protein. ICso (Inhibitory Concentration 50) is the concentration of the
compound that inhibits 50% of the enzyme's activity.

Anti-proliferative Activity

Compound Cell Line Assay Value
MS6105 PANC-1 Cell Growth Inhibition Glso = 16.1 uM
MS6105 MiaPaca-2 Cell Growth Inhibition Glso =12.2 uyM
Parent Inhibitor (Cpd e
5) PANC-1 Cell Growth Inhibition Glso > 25 uM
Parent Inhibitor (Cpd ) o

MiaPaca-2 Cell Growth Inhibition Glso > 25 uM

5)

Glso (Growth Inhibition 50) is the concentration of the compound that inhibits 50% of cell
growth.

Mechanism of Action

MS6105 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LDH protein,
leading to its ubiquitination and subsequent degradation by the proteasome.[1] In contrast, the
parent inhibitor is a small molecule that binds to the active site of LDH, competitively inhibiting

its enzymatic function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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